exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040019
InChI: InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10?
SMILES:
Molecular Formula: C12H21NO2S
Molecular Weight: 243.37 g/mol

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18040019

Molecular Formula: C12H21NO2S

Molecular Weight: 243.37 g/mol

* For research use only. Not for human or veterinary use.

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H21NO2S
Molecular Weight 243.37 g/mol
IUPAC Name tert-butyl (1S,5R)-3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10?
Standard InChI Key GJHCXQVVHRGCDN-ULKQDVFKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)S
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)S

Introduction

Chemical Identity and Structural Features

Exo-3-mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is a bicyclic organic compound with the molecular formula C12H21NO2S\text{C}_{12}\text{H}_{21}\text{NO}_{2}\text{S} and a molecular weight of 243.36 g/mol . Its structure comprises a bicyclo[3.2.1]octane framework, where one bridgehead nitrogen atom forms part of an azabicyclic system. The exo configuration of the mercapto (-SH) group at position 3 is critical for stereochemical interactions in synthetic applications . The tert-butyl ester group at position 8 enhances solubility in organic solvents and stabilizes the carboxylic acid moiety against premature hydrolysis .

Key Structural Attributes:

  • Bicyclic Core: The 8-azabicyclo[3.2.1]octane scaffold shares structural homology with tropane alkaloids, enabling mimicry of biologically active natural products .

  • Stereochemistry: The exo orientation of the mercapto group is confirmed by its SMILES notation (C1[C@@H]2N(C(C[C@@H]1S)CC2)C(=O)OC(C)(C)C\text{C1[C@@H]2N(C(C[C@@H]1S)CC2)C(=O)OC(C)(C)C}), which defines the spatial arrangement of substituents .

  • Functional Groups: The tert-butyl ester (OC(=O)C(C)(C)C\text{OC(=O)C(C)(C)C}) and mercapto group introduce distinct electronic and steric effects, influencing reaction pathways .

Physicochemical Properties and Stability

The compound’s stability and handling requirements are delineated in safety data sheets (SDS) and commercial catalogs .

Physical Properties

PropertyValueSource
Molecular Weight243.36 g/mol
Purity≥95%
Melting PointNot reported
SolubilitySoluble in DCM, THF, DMSO

Applications in Scientific Research

Chemical Biology Probes

  • Thiol-Reactive Tags: The mercapto group facilitates conjugation to biomolecules (e.g., proteins, peptides) via disulfide bond formation or Michael addition .

  • Stereochemical Probes: The exo configuration serves as a stereochemical control in studying enzyme-substrate interactions .

QuantityPrice (USD)
50 mg235
100 mg325
250 mg525
500 mg940
1 g1,765
5 g6,585

Comparative Analysis with Related Compounds

Tropinone Derivatives

  • Tropinone: Lacks the mercapto and ester groups, limiting its utility in conjugation chemistry .

  • Cocaine Analogues: Feature methoxy groups instead of sulfur, altering bioavailability and receptor affinity .

Synthetic Advantages

  • Enhanced Stability: The tert-butyl ester improves shelf life compared to free carboxylic acid derivatives .

  • Versatile Reactivity: The mercapto group enables diverse functionalization pathways unavailable in non-sulfur analogs .

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing more efficient catalysts to reduce step counts and improve yields .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles of derivatives for therapeutic applications .

  • Green Chemistry: Exploring solvent-free or aqueous-phase reactions to enhance sustainability .

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